N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide
Description
N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide is a benzamide derivative characterized by a unique spirocyclic framework combining isobenzofuran and piperidine moieties.
The benzamide core is a common pharmacophore in medicinal chemistry, with modifications at the ethyl-2-oxo group significantly influencing biological activity. For instance, substituents such as thiazolidinone, sulfamoyl, or heteroaryl groups are linked to diverse pharmacological effects, including anticonvulsant, antiviral, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[2-oxo-2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18(13-22-19(25)15-7-2-1-3-8-15)23-12-6-11-21(14-23)17-10-5-4-9-16(17)20(26)27-21/h1-5,7-10H,6,11-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOVIZYDUKPGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CNC(=O)C3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a spirocyclic system and a benzamide moiety, contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of C23H24N2O3 and a molecular weight of approximately 392.45 g/mol. The structure incorporates various functional groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O3 |
| Molecular Weight | 392.45 g/mol |
| Structural Features | Spirocyclic system, Benzamide moiety |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. One effective approach is through a one-pot cascade reaction using precursors such as 3-mercapto [1,2,4]triazoles and trifluoromethyl β-diketones. This method allows for simultaneous functionalization of various sites on the molecule, optimizing yield and efficiency .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of isobenzofuran can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The specific mechanisms often involve the modulation of signaling pathways related to cell growth and survival.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential use in treating inflammatory diseases .
Antioxidant Activity
This compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Anticancer Study : A study published in Medicinal Chemistry found that a related compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
- Anti-inflammatory Research : In another investigation, researchers reported that derivatives showed a marked reduction in inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications for chronic inflammatory conditions .
Comparison with Similar Compounds
N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3-ylamino)ethyl)benzamide derivatives
- Structure: Features a thiazolidinone ring instead of the spirocyclic system.
- Synthesis : Microwave-assisted synthesis is employed, enhancing reaction efficiency (80–96% yields) .
- Bioactivity : Demonstrated anticonvulsant activity in rodent models, with docking studies suggesting GABA receptor modulation .
N-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)benzamide (36)
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B)
N'-(3,4-Dihydronaphthalen-1(2H)-ylidene)-3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide (17)
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Structure: Pyridazinone and piperidine sulfonyl groups enhance steric bulk.
- Molecular Weight : 496.6; SMILES:
COc1ccc(-c2ccc(=O)n(CCNC(=O)c3ccc(S(=O)(=O)N4CCCCC4)cc3)n2)cc1.
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide?
The compound’s synthesis likely involves multi-step reactions, including spirocyclic system formation and amide coupling. A common approach for analogous spiro systems (e.g., ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate) uses ethanol as a solvent with catalytic glacial acetic acid for condensation reactions . For the benzamide moiety, coupling agents like EDCI/HOBt or carbodiimides are often employed. Purity can be verified via HPLC (≥98% as in similar compounds) and structural confirmation via -NMR and -NMR .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy : -NMR (to confirm spirocyclic conformation and benzamide integration), -NMR (to resolve carbonyl and quaternary carbons), and HRMS (for molecular ion validation).
- Crystallography : Single-crystal XRD with SHELX refinement (e.g., SHELXL for small-molecule structures) is essential to resolve the spirocyclic geometry and confirm bond angles/distances . WinGX can assist in data processing and visualization of anisotropic displacement ellipsoids .
Q. How should researchers design initial bioactivity assays for this compound?
Prioritize target-based assays using computational predictions (e.g., molecular docking against proteins with spirocyclic binding pockets, such as sigma-1 receptors or bromodomains) . For antimicrobial screening, follow protocols like those for structurally related benzofuran derivatives, using microdilution methods against Mycobacterium tuberculosis or Gram-positive bacteria .
Advanced Research Questions
Q. How can structural data resolve contradictions between computational predictions and experimental bioactivity results?
If computational models (e.g., docking into BRD4 bromodomains ) conflict with low observed activity, perform:
- Co-crystallization studies to validate binding poses (using SHELXD/SHELXE pipelines ).
- SAR analysis : Synthesize derivatives with modified benzamide or spirocyclic moieties to identify critical pharmacophores .
- MD simulations to assess dynamic interactions (e.g., ligand stability in binding pockets over 100 ns trajectories).
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Solubility : Introduce hydrophilic groups (e.g., PEG chains) at non-critical positions, as seen in sigma-1 receptor probes .
- Metabolic stability : Use deuterium isotope effects or fluorination (e.g., fluorinated benzamide analogs ) to block cytochrome P450 oxidation.
- Validate via in vitro assays: Microsomal stability tests and Caco-2 permeability models .
Q. How can researchers address challenges in crystallizing the spirocyclic core?
The spiro system’s rigidity may lead to twinning or poor diffraction. Mitigate this by:
- Screening crystallization conditions (e.g., vapor diffusion with DMSO/water mixtures).
- Using high-resolution synchrotron data collection (≤1.6 Å) and SHELXL’s TWIN/BASF commands to refine twinned datasets .
- Validating hydrogen-bonding networks with Hirshfeld surface analysis .
Q. What methodologies enable structure-activity relationship (SAR) studies for derivatives of this compound?
- Core modifications : Replace the benzamide with naphthamide or sulfonamide groups to assess electronic effects .
- Spiro ring expansion : Synthesize piperidine/azepine analogs to evaluate ring size impact on target affinity .
- Cheminformatics : Use QSAR models trained on bioactivity data from related spiro compounds (e.g., antimigraine candidates ).
Methodological Considerations
Q. How should researchers handle discrepancies in NMR and XRD data for this compound?
If NMR suggests conformational flexibility (e.g., broad peaks) but XRD shows a rigid structure:
- Perform variable-temperature NMR to detect dynamic equilibria.
- Use DFT calculations (B3LYP/6-31G**) to compare energy-minimized conformers with XRD geometries .
Q. What are best practices for validating the compound’s purity and stability?
Q. How can researchers integrate cheminformatic tools into studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
